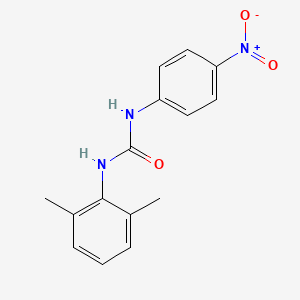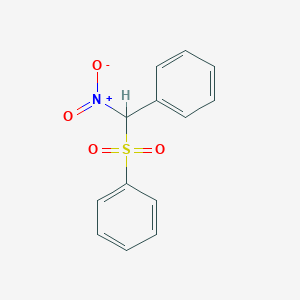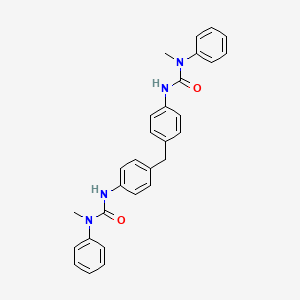
4,4'-Bis(3-methyl-3-phenylureido)diphenylmethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane is a complex organic compound with the molecular formula C29H28N4O2 and a molecular weight of 464.572 g/mol . This compound is known for its unique structure, which includes two phenylureido groups attached to a diphenylmethane backbone. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane typically involves the reaction of 4,4’-methylenedianiline with isocyanates. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The phenylureido groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane involves its interaction with molecular targets such as proteins and enzymes. The phenylureido groups can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane can be compared with other similar compounds, such as:
4,4’-Bis(3-phenylureido)diphenylmethane: Lacks the methyl groups, which may affect its reactivity and interactions.
4,4’-Bis(3-methylureido)diphenylmethane: Lacks the phenyl groups, which may influence its chemical properties and applications.
The presence of both methyl and phenyl groups in 4,4’-Bis(3-methyl-3-phenylureido)diphenylmethane makes it unique, providing a balance of steric and electronic effects that can enhance its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
95255-44-0 |
|---|---|
Formule moléculaire |
C29H28N4O2 |
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
1-methyl-3-[4-[[4-[[methyl(phenyl)carbamoyl]amino]phenyl]methyl]phenyl]-1-phenylurea |
InChI |
InChI=1S/C29H28N4O2/c1-32(26-9-5-3-6-10-26)28(34)30-24-17-13-22(14-18-24)21-23-15-19-25(20-16-23)31-29(35)33(2)27-11-7-4-8-12-27/h3-20H,21H2,1-2H3,(H,30,34)(H,31,35) |
Clé InChI |
ROMSIWWKBJEJKA-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)N(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



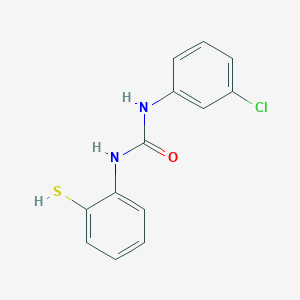

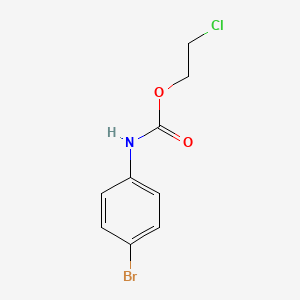


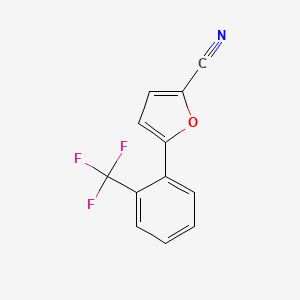

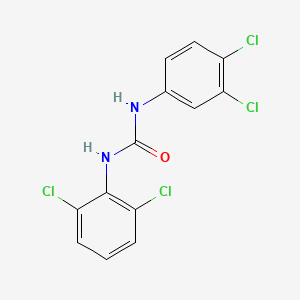
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)
![n-[3-(Cyclohexylamino)-4-methoxyphenyl]acetamide](/img/structure/B11954772.png)
